2'-Désoxy-2'-fluoro-5-iodo-uridine

Vue d'ensemble

Description

2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog with significant antitumor activity. This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .

Applications De Recherche Scientifique

2’-Deoxy-2’-fluoro-5-iodouridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its effects on DNA synthesis and cell cycle regulation.

Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mécanisme D'action

Target of Action

2’-Deoxy-2’-fluoro-5-iodouridine, also known as 1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that originate from the cells of the lymphatic system, a part of the body’s immune system .

Mode of Action

The compound exerts its antitumor activity by inhibiting DNA synthesis and inducing apoptosis . DNA synthesis is a vital process for cell division and growth, while apoptosis is a form of programmed cell death . By inhibiting DNA synthesis, the compound prevents the cancer cells from dividing and growing. On the other hand, by inducing apoptosis, it triggers the cancer cells to self-destruct .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . When DNA synthesis is inhibited, the DNA replication process is disrupted, leading to the cessation of cell division and growth . When apoptosis is induced, the biochemical pathways leading to cell death are activated, resulting in the destruction of the cancer cells .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively control the progression of these cancers .

Analyse Biochimique

Biochemical Properties

2’-Deoxy-2’-fluoro-5-iodouridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of 2’-Deoxy-2’-fluoro-5-iodouridine rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

2’-Deoxy-2’-fluoro-5-iodouridine has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-2’-fluoro-5-iodouridine involves its interaction with biomolecules and its effects at the molecular level. It exerts its effects by inhibiting DNA synthesis and inducing apoptosis . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxy-2’-fluoro-5-iodouridine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2’-Deoxy-2’-fluoro-5-iodouridine vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxy-2’-fluoro-5-iodouridine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

2’-Deoxy-2’-fluoro-5-iodouridine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxy-2’-fluoro-5-iodouridine and its effects on activity or function are significant. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-5-iodouridine typically involves the fluorination and iodination of a deoxyuridine precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine monochloride (ICl). The process requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoro-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Deoxy-2’-fluoro-5-iodouridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other halogens or functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)

Iodinating Agents: Iodine monochloride (ICl)

Oxidizing Agents: Potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions include various halogenated and functionalized derivatives of 2’-Deoxy-2’-fluoro-5-iodouridine .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2’-Deoxy-2’,2’-difluoro-5-iodouridine

- 2’-Deoxy-2’,2’-difluoro-5-bromouridine

- 5-Iodo-2’-deoxyuridine

Uniqueness

2’-Deoxy-2’-fluoro-5-iodouridine is unique due to its specific combination of fluorine and iodine atoms, which enhances its biological activity and stability compared to other similar compounds. The presence of fluorine increases the compound’s resistance to metabolic degradation, while iodine contributes to its potent anticancer properties .

Activité Biologique

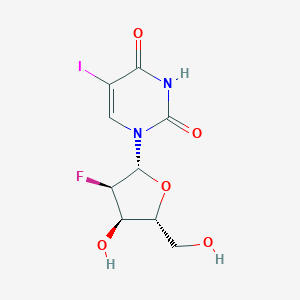

2'-Deoxy-2'-fluoro-5-iodouridine (FIRU) is a modified nucleoside analog characterized by the presence of a fluorine atom at the 2' position and an iodine atom at the 5' position of the ribose sugar. This unique structure enhances its biological activity, particularly as an antiviral and anticancer agent. The compound's mechanism of action primarily involves mimicking natural nucleosides, thereby interfering with viral RNA synthesis and DNA replication.

The molecular formula of 2'-deoxy-2'-fluoro-5-iodouridine is C9H10FIN2O5, with a molecular weight of approximately 292.09 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.

FIRU exhibits biological activity through several mechanisms:

- Antiviral Activity : FIRU has been shown to inhibit the replication of various RNA viruses by competing with natural nucleosides for incorporation into viral RNA. This interference disrupts viral RNA synthesis, effectively reducing viral load in infected cells .

- Antitumor Activity : The compound also demonstrates significant antitumor properties by incorporating into DNA, which inhibits DNA synthesis and induces apoptosis in cancer cells. This mechanism is particularly relevant in treating indolent lymphoid malignancies .

Biological Activity Summary

The biological activities of FIRU can be categorized as follows:

| Activity Type | Mechanism | Target Organisms/Cells |

|---|---|---|

| Antiviral | Inhibits viral RNA synthesis | RNA viruses (e.g., HIV, HCV) |

| Antitumor | Inhibits DNA synthesis; induces apoptosis | Cancer cells (lymphoid malignancies) |

| Cytotoxicity | Disrupts cellular processes | Various mammalian cell lines |

Antiviral Efficacy

Research indicates that FIRU effectively inhibits several viruses, including HIV and HCV. For instance, a study demonstrated that FIRU reduced the replication rate of HCV in vitro by up to 90%, showcasing its potential as a therapeutic agent against hepatitis infections .

Antitumor Activity

In vitro studies on lymphoid malignancies revealed that FIRU induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. A notable case involved the use of FIRU in treating a specific type of leukemia, where it significantly decreased cell viability compared to untreated controls .

Comparative Analysis with Similar Compounds

FIRU shares structural similarities with other nucleoside analogs, which also exhibit antiviral and anticancer properties. The following table compares FIRU with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Deoxyuridine | No fluorine or iodine | Natural nucleoside; lacks antiviral activity |

| 2'-Deoxy-5-fluorouridine | Fluorine at 2' position | More potent against certain viruses |

| 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine | Acetyl groups at 3' and 5' positions | Enhanced stability and solubility |

Toxicity and Side Effects

While FIRU demonstrates promising biological activity, its toxicity profile must also be considered. In vitro cytotoxicity assays have indicated that high concentrations can lead to significant cytotoxic effects on non-target cells, necessitating further investigation into its safety profile before clinical applications .

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFGAYTKQKGBM-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-21-0 | |

| Record name | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.